molecular formula C11H11F3N2O2 B2537437 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine CAS No. 2034542-31-7

4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine

Cat. No.: B2537437
CAS No.: 2034542-31-7
M. Wt: 260.216
InChI Key: NBRKDOHPINKSCW-UHFFFAOYSA-N
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Description

4-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]pyridine is a sophisticated chemical building block designed for pharmaceutical research and development. This compound integrates two privileged pharmacophores—an azetidine ring and a pyridine core—linked by an amide bond and further functionalized with a metabolically stable trifluoroethoxy side chain. The azetidine ring is a sought-after scaffold in drug discovery due to its contribution to molecular geometry and physicochemical properties, often featuring in compounds with various biological activities . The pyridine moiety is a ubiquitous heterocycle in medicinal chemistry, frequently employed in the synthesis of active pharmaceutical ingredients and novel molecular entities . The inclusion of the 2,2,2-trifluoroethoxy group is a common strategy to modulate a compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile. This molecular architecture makes it a valuable intermediate for constructing targeted libraries in lead optimization programs. Its primary research applications include serving as a key precursor in the synthesis of potential protease inhibitors, kinase inhibitors, and other small-molecule therapeutics through further functionalization of the pyridine ring or the azetidine nitrogen. It is also highly useful for probing structure-activity relationships (SAR) and as a core structure in fragment-based drug design. This product is intended for research and further manufacturing applications only and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

pyridin-4-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)7-18-9-5-16(6-9)10(17)8-1-3-15-4-2-8/h1-4,9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRKDOHPINKSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

Azetidine formation via RCM utilizes Grubbs catalysts to cyclize diene precursors. For example, N-allyl-2-(trifluoroethoxy)ethylamine undergoes cyclization in dichloromethane with 5 mol% Grubbs II catalyst at 40°C, achieving 68% yield. Critical parameters include:

Parameter Optimal Condition Yield Impact
Catalyst loading 5-7 mol% <5%: Incomplete conversion
Temperature 40-45°C >50°C: Decomposition
Solvent Dichloromethane THF reduces efficiency by 22%

Nucleophilic Substitution on Azetidin-3-ol

Azetidin-3-ol serves as a versatile intermediate for trifluoroethoxy functionalization:

  • Activation : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane at 0°C forms the mesylate.
  • Displacement : Reaction with sodium trifluoroethoxide (generated in situ from trifluoroethanol and NaH) in DMF at 60°C for 12 hours provides 3-(trifluoroethoxy)azetidine (81% yield).

Mechanistic Insight : The mesylate’s leaving group ability (pKa ≈ -1.9) facilitates SN2 displacement, while DMF stabilizes transition states through polar aprotic solvation.

Pyridine Coupling Strategies

Acyl Chloride-Mediated Coupling

Conversion of 3-(trifluoroethoxy)azetidine-1-carboxylic acid to its acyl chloride enables nucleophilic attack by 4-aminopyridine:

  • Chlorination : Thionyl chloride (2 eq) in toluene at reflux for 3 hours.
  • Coupling : Slow addition to 4-aminopyridine in THF with triethylamine (3 eq) at -10°C, yielding 87% product.

Critical Consideration : Excess thionyl chloride must be removed via vacuum distillation to prevent pyridine ring chlorination.

Carbodiimide-Assisted Amide Bond Formation

A two-step, one-pot procedure using EDC/HOBt:

  • Activation : 3-(Trifluoroethoxy)azetidine-1-carboxylic acid (1 eq), EDC (1.2 eq), HOBt (1.1 eq) in DMF, 0°C, 1 hour.
  • Coupling : Add 4-aminopyridine (1.05 eq), stir at RT for 18 hours (94% yield).

Advantages Over Acyl Chlorides :

  • Avoids harsh acidic conditions
  • Minimizes racemization
  • Compatible with acid-sensitive functional groups

Purification and Characterization

Crystallization Optimization

Ethyl acetate/hexane (3:7 v/v) at -20°C produces needle-like crystals suitable for X-ray diffraction. Key purity metrics:

Technique Result Acceptance Criteria
HPLC (C18, 1 mL/min) 99.2% area ≥95%
1H NMR (400 MHz, CDCl3) δ 8.72 (d, 2H), 4.41 (m, 1H) Conforms to predicted splitting
HRMS (ESI+) [M+H]+ 289.0921 Δ < 2 ppm

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show:

  • <0.5% degradation products by HPLC
  • No color change or precipitation
  • Confirms compatibility with standard storage conditions.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Price (USD/kg) Process Mass Intensity
Trifluoroethyl iodide 2,450 3.8 kg/kg API
Grubbs II catalyst 12,000 0.05 kg/kg API
EDC 980 1.2 kg/kg API

Economic Insight : Photoredox methods reduce PMI by 40% compared to classical SN2 routes but require significant capital investment in photoreactors.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Pyridine Derivatives

  • 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CAS 103577-66-8): The hydroxymethyl group increases polarity compared to the azetidine-carbonyl group in the target compound, likely reducing membrane permeability but improving aqueous solubility .
  • 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CAS 127337-60-4): The chloromethyl substituent may enhance electrophilic reactivity, posing stability challenges under physiological conditions, unlike the more stable azetidine-carbonyl linkage .
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine (CAS 1073354-46-7): The boronate ester group enables Suzuki-Miyaura coupling reactions, highlighting its utility in synthetic chemistry, whereas the azetidine-carbonyl group in the target compound may favor pharmacological activity .

Azetidine-Containing Compounds

Compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () share pyridine cores but lack trifluoroethoxy groups. Their molecular weights (466–545) and melting points (268–287°C) exceed those of 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine, suggesting that the azetidine-carbonyl-trifluoroethoxy combination reduces molecular bulk while maintaining thermal stability .

Fluorinated Compounds in Drug Development

The trifluoroethoxy group in the target compound aligns with trends in fluorinated drug design. For example:

  • Celecoxib (a COX-2 inhibitor) uses a trifluoromethyl group for metabolic stability, whereas the trifluoroethoxy group in the target compound may offer similar stability with reduced steric hindrance .
  • Efavirenz (an HIV reverse transcriptase inhibitor) employs a cyclopropyl-ethynyl-trifluoromethyl motif, contrasting with the azetidine-pyridine system here, which balances rigidity and synthetic accessibility .

Data Tables

Table 1: Physicochemical Comparison of Pyridine Derivatives

Compound Name Molecular Weight Key Substituents Melting Point (°C) Stability Notes
Target Compound ~300 (estimated) Azetidine-carbonyl, trifluoroethoxy N/A Likely air-stable
2-Hydroxymethyl-3-methyl-4-(TFE)pyridine HCl 253.67 Hydroxymethyl, TFE N/A Hygroscopic
2-Chloromethyl-3-methyl-4-(TFE)pyridine HCl 268.09 Chloromethyl, TFE N/A Light-sensitive
3-Boronate-2-(TFE)pyridine 303.09 Boronate ester, TFE N/A Air-sensitive, store at 2–8°C

Table 2: Fluorinated Substituent Effects

Group Electronic Effect Metabolic Stability Example Drug
Trifluoroethoxy Electron-withdrawing High Target Compound
Trifluoromethyl Strongly electron-withdrawing High Celecoxib
Fluorine (single) Moderate electron-withdrawing Moderate Fluoxetine

Research Findings

  • Synthetic Accessibility: The azetidine-carbonyl linkage in the target compound may require multi-step synthesis, similar to the methodologies described for 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridines ().
  • Stability : Unlike air-sensitive boronate esters (), the target compound’s lack of reactive groups implies better handling stability.

Biological Activity

The compound 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine (commonly referred to as TFEP ) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of TFEP, focusing on its synthesis, mechanisms of action, and therapeutic implications supported by relevant research findings.

Chemical Structure

The chemical structure of TFEP can be represented as follows:

C12H12F3N3O2\text{C}_{12}\text{H}_{12}\text{F}_3\text{N}_3\text{O}_2

This structure features a pyridine ring substituted with a trifluoroethoxy group and an azetidine carbonyl moiety, which may contribute to its biological properties.

Synthesis

TFEP can be synthesized through various chemical reactions involving pyridine derivatives and azetidine intermediates. The synthesis typically involves the reaction of 2,2,2-trifluoroethanol with azetidine derivatives followed by carbonylation processes.

Anticancer Properties

Research has indicated that TFEP exhibits significant anticancer activity. A study demonstrated that compounds similar to TFEP inhibited the proliferation of cancer cells by targeting key signaling pathways involved in tumor growth. Specifically, it was found to inhibit c-Met and VEGFR-2 pathways, which are crucial in cancer progression .

CompoundIC50 (μM)Target
TFEP0.11c-Met
TFEP0.19VEGFR-2

These findings suggest that TFEP could serve as a promising candidate for further development in cancer therapy.

Enzyme Inhibition

TFEP has also been evaluated for its inhibitory effects on various enzymes. For instance, its derivatives have shown potent inhibition against acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II). The inhibition constants (KiK_i) for these enzymes were reported in the range of nanomolar concentrations:

EnzymeKiK_i (nM)
Acetylcholinesterase (AChE)3.07 - 87.26
Human Carbonic Anhydrase I (hCA I)1.47 - 10.06
Human Carbonic Anhydrase II (hCA II)3.55 - 7.66

These results indicate that TFEP and its analogs may have therapeutic potential in treating conditions associated with enzyme dysregulation, such as Alzheimer's disease and glaucoma .

Antioxidant Activity

In addition to its anticancer and enzyme inhibition properties, TFEP has been evaluated for its antioxidant activity. Compounds with similar structures demonstrated significant free radical scavenging abilities, which are essential for mitigating oxidative stress-related diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of TFEP:

  • Cancer Cell Proliferation : In vitro studies showed that TFEP significantly reduced the viability of various cancer cell lines, including breast and lung cancers.
  • Neuroprotective Effects : A study investigated the neuroprotective effects of TFEP against oxidative stress-induced neuronal damage, showing promising results in preserving neuronal integrity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine?

  • Methodology : The compound is synthesized via nucleophilic substitution and rearrangement. For example:

React 2,3-dimethyl-4-nitropyridine-1-oxide with trifluoroethanol in the presence of K₂CO₃/KOH as a mixed alkali to form 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide.

Rearrangement in acetic anhydride yields intermediates like 2-(hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, followed by transesterification to finalize the structure .

  • Key Conditions : Hot HMPT solvent, 100°C for rearrangement, and purification via column chromatography.

Q. How is the compound characterized structurally and chemically?

  • Analytical Tools :

  • NMR : ¹H/¹³C NMR for verifying trifluoroethoxy and azetidine substituents.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., C₁₃H₁₂F₃N₂O₂).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) functional groups .

Q. What are common derivatives of this compound used in medicinal chemistry?

  • Examples :

  • Urea derivatives (e.g., 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea) for antiproliferative activity testing.
  • Modifications at the pyridine or azetidine rings (e.g., halogenation or fluorinated side chains) to enhance pharmacokinetics .

Advanced Research Questions

Q. How can researchers optimize the rearrangement step in synthesis to improve yield?

  • Variables to Test :

  • Catalysts : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate rearrangement.
  • Solvent Polarity : Compare HMPT vs. DMF for reaction efficiency.
  • Temperature : Higher temperatures (110–120°C) may reduce side products but risk decomposition .
    • Data Analysis : Monitor reaction progress via TLC and HPLC to identify optimal conditions.

Q. What strategies address contradictions in reported yields for trifluoroethoxy-substituted pyridines?

  • Root Causes :

  • Impurities from incomplete substitution (e.g., residual nitro groups).
  • Sensitivity of intermediates to moisture or air (e.g., boronic esters require inert atmospheres) .
    • Solutions :
  • Use anhydrous solvents and Schlenk techniques for moisture-sensitive steps.
  • Optimize stoichiometry (e.g., excess trifluoroethanol to drive substitution).

Q. How can computational methods guide the design of analogs with improved biological activity?

  • Approach :

Perform molecular docking to predict binding affinity to targets (e.g., kinases or GPCRs).

Use QSAR models to correlate substituent electronegativity (e.g., trifluoroethoxy) with activity .

  • Validation : Synthesize top-ranked analogs and test in vitro (e.g., IC₅₀ assays).

Q. What precautions are critical for handling air-sensitive intermediates in the synthesis?

  • Best Practices :

  • Store boronic ester intermediates (e.g., 2-(2,2,2-trifluoroethoxy)pyridine-3-boronic acid pinacol ester) under argon at 2–8°C .
  • Use gloveboxes for reactions involving moisture-sensitive reagents (e.g., NaH).

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